molecular formula C6H4FNO2 B031998 1-Fluoro-2-nitrobenzene CAS No. 1493-27-2

1-Fluoro-2-nitrobenzene

Cat. No.: B031998
CAS No.: 1493-27-2
M. Wt: 141.1 g/mol
InChI Key: PWKNBLFSJAVFAB-UHFFFAOYSA-N
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Description

1-Fluoro-2-nitrobenzene is an organic compound with the molecular formula C6H4FNO2 . It is a substituted nitrobenzene, where a fluorine atom is attached to the benzene ring at the first position and a nitro group at the second position. This compound is known for its applications in various chemical syntheses and industrial processes .

Mechanism of Action

Target of Action

1-Fluoro-2-nitrobenzene, also known as o-Fluoronitrobenzene , is an organic compound that primarily targets the amine group in amino acids . This interaction is crucial for the compound’s mode of action.

Mode of Action

The compound interacts with its targets through a process known as nucleophilic aromatic substitution . In this process, the electrophile (this compound) forms a sigma-bond with the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It is known that the compound can react with the amine group in amino acids to produce dinitrophenyl-amino acids . These DNP-amino acids are moderately stable under acid hydrolysis conditions that break peptide bonds .

Pharmacokinetics

The compound’s physical properties such as its boiling point of 116 °c/22 mmhg , melting point of -9 to -6 °C , and density of 1.338 g/mL at 25 °C may influence its bioavailability.

Result of Action

It is known that the compound can cause acute oral and dermal toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, temperature can affect the compound’s physical state and reactivity . Moreover, the compound is classified as combustible, acute toxic, and can cause chronic effects , indicating that safety measures should be taken when handling it in various environments.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Fluoro-2-nitrobenzene can be synthesized through the Halex process , which involves the reaction of 2-nitrochlorobenzene with potassium fluoride. The reaction typically occurs in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like distillation and crystallization are common in industrial settings .

Chemical Reactions Analysis

1-Fluoro-2-nitrobenzene undergoes various chemical reactions, including:

1. Nucleophilic Aromatic Substitution:

2. Reduction:

3. Electrophilic Aromatic Substitution:

    Reagents and Conditions: Typical electrophiles include bromine or chlorine in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

    Major Products: Halogenated derivatives of this compound.

Biological Activity

1-Fluoro-2-nitrobenzene (CAS No. 1493-27-2) is an aromatic compound that has garnered attention in various fields of research due to its potential biological activities. This article synthesizes available data on its biological effects, including toxicity, mutagenicity, and other relevant biochemical interactions.

This compound is characterized by the presence of both a fluoro and a nitro group on the benzene ring, which contributes to its chemical reactivity and biological activity. The molecular formula is C6_6H4_4FNO2_2, with a molecular weight of 155.1 g/mol.

Acute Toxicity

Acute toxicity studies indicate that this compound exhibits significant toxic effects in animal models. The compound's LD50 (lethal dose for 50% of the population) was determined to be approximately 560 mg/kg in male and female Sprague-Dawley rats . Symptoms of intoxication included reduced activity, ocular discharge, and gastrointestinal inflammation, leading to death within a few days of exposure.

Chronic Toxicity

Chronic exposure studies have shown that this compound can lead to various adverse effects on organ systems. In long-term inhalation studies, increased liver and kidney weights were observed in mice at low exposure levels (1.1 ppm). Histopathological examinations revealed damage to liver and kidney tissues, indicating potential organ toxicity .

Mutagenicity and Genotoxicity

The mutagenic potential of this compound has been assessed through various assays. While some studies have indicated weak mutagenic activity in bacterial test systems, results in mammalian cell tests have been inconsistent. The compound has shown weak clastogenic activity, suggesting that it may induce chromosomal damage under certain conditions .

Study on Genotoxicity

A study conducted by the National Toxicology Program evaluated the genotoxic effects of nitroaromatic compounds, including this compound. Results indicated an increased rate of sister chromatid exchanges in vitro, although the biological relevance remains unclear .

Reproductive Toxicity

A specific reproductive toxicity study revealed that despite significant changes in organ weights, this compound did not exhibit reproductive toxicity in Swiss CD-1 mice following oral administration. The NOAEL (No Observed Adverse Effect Level) for fertility was determined to be higher than previously expected .

The biological activity of this compound is believed to stem from its ability to undergo metabolic activation within biological systems. The nitro group can be reduced to form reactive intermediates that may interact with cellular macromolecules such as DNA and proteins, leading to cytotoxic effects.

Summary of Findings

Biological Activity Observation
Acute Toxicity (LD50) ~560 mg/kg (rats)
Chronic Toxicity Increased liver and kidney weights; histopathological changes
Mutagenicity Weak mutagenic activity; inconsistent results in mammalian cells
Reproductive Toxicity NOAEL for fertility higher than expected

Properties

IUPAC Name

1-fluoro-2-nitrobenzene
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InChI

InChI=1S/C6H4FNO2/c7-5-3-1-2-4-6(5)8(9)10/h1-4H
Source PubChem
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InChI Key

PWKNBLFSJAVFAB-UHFFFAOYSA-N
Source PubChem
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Canonical SMILES

C1=CC=C(C(=C1)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4FNO2
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DSSTOX Substance ID

DTXSID1061730
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Molecular Weight

141.10 g/mol
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Physical Description

Clear yellow liquid; [Aldrich MSDS]
Record name 1-Fluoro-2-nitrobenzene
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Vapor Pressure

0.29 [mmHg]
Record name 1-Fluoro-2-nitrobenzene
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CAS No.

1493-27-2
Record name 1-Fluoro-2-nitrobenzene
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Synthesis routes and methods I

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 25 parts of cesium fluoride are stirred in 1,300 parts of tetramethylenesulfone under nitrogen for 16 hours at 225° C. The solution is cooled to 110° C. and filtered, the solid residue is washed with 500 parts of methylene chloride and the filtrates are combined and distilled. 991 parts (85.5% of theory) of o-fluoronitrobenzene of boiling point 55° to 57° C/1.2 mm Hg are obtained.
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Yield
85.5%

Synthesis routes and methods II

Procedure details

1,300 parts of o-chloronitrobenzene, 960 parts of potassium fluoride and 82.5 parts of 18-crown-6 in 1,300 parts of tetramethylenesulfone are stirred under nitrogen for 30 hours at 180° C. The solution is cooled to 110° C. and filtered, the solid residue is rinsed with 500 parts of methylene chloride and the filtrates are combined and distilled. 932 parts (80% of theory) of o-fluoronitrobenzene of boiling point 55°-57° C./1.2 mm Hg and 1,290 parts (99.2% of theory) of tetramethylenesulfone of boiling point 105°-110° C. are obtained. About 70% of the crown ether can be recovered from the distillation residue by repeated extraction by shaking with water.
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Yield
99.2%

Synthesis routes and methods III

Procedure details

Potassium fluoride (69.6 g; 1.2 mole) and undecyltributylammonium bromide (25.2 g; 0.06 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1.0 mole). After stirring at 145° C. for 24 hours and a similar work-up to Example 1, 2-fluoronitrobenzene was obtained in 84.6% yield, together with 0.4% nitrobenzene.
Quantity
69.6 g
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undecyltributylammonium bromide
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25.2 g
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157.5 g
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reactant
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Synthesis routes and methods IV

Procedure details

Potassium fluoride (water content 0.2%) (69.6 g; 1.2 mole) and tetradecyltrimethylammonium bromide (18 g; 0.055 mole) were added to molten 2-chloronitrobenzene (157.5 g; 1 mole) with stirring. The mixture was heated to 140° C. for 28 hours. The reaction mixture was then allowed to cool to c. 100° C. and was filtered with the assistance of added toluene. The toluene was distilled and the residue was finally distilled in high vacuum to give 2-fluoronitrobenzene in 78% yield together with 5% recovered 2-chloronitrobenzene.
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69.6 g
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157.5 g
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18 g
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Synthesis routes and methods V

Procedure details

A mixture of potassium fluoride (61.5 g; 1.06 mole), 2-chloronitrobenzene (157.5 g; 1.0 mole) and sulpholane (88.8 g; 0.74 mole) was heated to 140° C. for 28 hours. 2-Fluoronitrobenzene was obtained in 16% yield together with 61% recovered 2-chloronitrobenzene.
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61.5 g
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157.5 g
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88.8 g
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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